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Compound of Interest

Compound Name: Rhod-FF AM

Cat. No.: B15553576 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Rhod-FF AM is a cell-permeant fluorescent indicator designed for the detection of intracellular

calcium ions (Ca²⁺). As an acetoxymethyl (AM) ester, it readily crosses the plasma membrane

of live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active,

membrane-impermeant form, Rhod-FF. Rhod-FF is a low-affinity Ca²⁺ indicator, making it

particularly well-suited for measuring high concentrations of calcium, such as those found

within organelles like the endoplasmic reticulum and mitochondria, where high-affinity dyes

would be saturated and thus insensitive to concentration changes.[1] Upon binding to Ca²⁺, its

fluorescence intensity increases significantly with no spectral shift.[2]

Quantitative Data
The spectral and binding properties of Rhod-FF are summarized below. These parameters are

crucial for designing imaging experiments and interpreting fluorescence data.
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Parameter Value Reference

Excitation Maximum (Ex) ~553 nm [2][3]

Emission Maximum (Em) ~577 nm [3][4]

Dissociation Constant (Kd) for

Ca²⁺
19 µM - 320 µM [1][5][6]

Solvent for Stock Solution Anhydrous DMSO [1][7]

Note on Kd: There is variability in the reported dissociation constant for Rhod-FF. It is

consistently characterized as a low-affinity indicator, suitable for measuring Ca²⁺ levels in the

micromolar range.[1][2][6]

Experimental Protocols
Cell Loading Protocol with Rhod-FF AM
This protocol provides a general guideline for loading adherent cells with Rhod-FF AM.

Optimization may be required depending on the cell type and experimental conditions.

Materials Required:

Rhod-FF AM

Anhydrous Dimethyl Sulfoxide (DMSO)

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer

(Optional) Pluronic® F-127

(Optional) Probenecid

Procedure:

Prepare Stock Solution:

Warm the vial of Rhod-FF AM to room temperature before opening to prevent moisture

condensation.
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Prepare a 2-5 mM stock solution of Rhod-FF AM in anhydrous DMSO.[4]

For unused portions, aliquot the stock solution into smaller volumes and store at -20°C,

protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]

Prepare Dye Working Solution:

Dilute the Rhod-FF AM stock solution to a final working concentration of 2-20 µM in HHBS

or your preferred buffer. For most cell lines, a final concentration of 4-5 µM is a good

starting point.[4][8]

(Optional) To improve dye solubility and loading efficiency, Pluronic® F-127 can be added

to the working solution at a final concentration of 0.02-0.04%.[4][8]

(Optional) To prevent the leakage of de-esterified dye from cells that express organic

anion transporters, probenecid can be added to the working solution at a final

concentration of 1-2.5 mM.[4][8]

Cell Loading:

Culture cells on coverslips or in imaging-appropriate dishes (e.g., black-wall, clear-bottom

plates).

Remove the culture medium and wash the cells once with pre-warmed HHBS.

Add the Rhod-FF AM working solution to the cells.

Incubate for 30-60 minutes. The optimal temperature depends on the experimental goal.

Incubation at room temperature can help reduce dye compartmentalization in organelles,

while incubation at 37°C may promote it.[7]

De-esterification and Washing:

After the loading incubation, remove the dye working solution.

Wash the cells two to three times with pre-warmed HHBS to remove any extracellular dye.

[7]
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Add fresh, pre-warmed HHBS and incubate the cells for an additional 20-30 minutes at the

desired temperature. This step allows for the complete de-esterification of the dye by

intracellular esterases.[5][9]

The cells are now ready for imaging. Maintain the cells in a physiological buffer during the

experiment.

Confocal Microscopy Settings for Rhod-FF
The following settings are recommended for imaging Rhod-FF. These should be optimized for

the specific microscope, sample, and experimental question.
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Parameter Recommended Setting Rationale & Notes

Excitation Laser ~543 nm to 561 nm

A HeNe (543 nm) or a solid-

state laser (e.g., 555 nm, 561

nm) is ideal as it is close to the

Rhod-FF excitation peak (~553

nm).[5][10]

Emission Detection 570 - 630 nm

Use a bandpass filter to collect

the peak fluorescence

emission while rejecting

reflected laser light and

background. A longpass filter

(>570 nm) can also be used.[5]

Laser Power As low as possible (<10%)

Minimize phototoxicity and

photobleaching, which is

critical for live-cell imaging.

Start low and increase only as

needed to achieve adequate

signal.[5][11]

Pinhole 1 Airy Unit (AU)

This setting provides the best

optical sectioning and

resolution. The pinhole can be

opened slightly (e.g., to 2-3

AU) to increase signal strength

at the expense of some z-

resolution.[5][12]

Detector Gain/Offset
Adjust for optimal dynamic

range

Increase gain to achieve a

good signal without saturating

the brightest pixels. Use a "Hi-

Lo" or range indicator look-up

table (LUT) to ensure no pixels

are saturated (over-range) or

have zero intensity (under-

range).[5][12]
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Scan Speed 200-400 Hz (Medium)

Slower scan speeds generally

improve the signal-to-noise

ratio. Balance speed with the

temporal resolution required

for the biological process being

observed.[13]

Frame Averaging 2-4x

Line or frame averaging

significantly improves the

signal-to-noise ratio for static

or slowly changing signals.[5]

Visualizations
Experimental Workflow
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Caption: Workflow for Ca²⁺ imaging using Rhod-FF AM.
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Caption: Generic Ca²⁺ signaling and organellar uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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